molecular formula C6H5ClN2O3 B15235561 5-Chloro-2,6-dihydroxynicotinamide

5-Chloro-2,6-dihydroxynicotinamide

Katalognummer: B15235561
Molekulargewicht: 188.57 g/mol
InChI-Schlüssel: AMYFOJLIWDFAFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2,6-dihydroxynicotinamide is a chemical compound with the molecular formula C6H5ClN2O3. It is a derivative of nicotinamide, featuring a chlorine atom and two hydroxyl groups attached to the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,6-dihydroxynicotinamide typically involves the chlorination of 2,6-dihydroxynicotinamide. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Dissolve 2,6-dihydroxynicotinamide in an appropriate solvent, such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • Continue the reaction until the completion, as monitored by thin-layer chromatography (TLC).
  • Purify the product by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2,6-dihydroxynicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Chloro-2,6-dihydroxynicotinamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-Chloro-2,6-dihydroxynicotinamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in redox reactions and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dihydroxynicotinamide: Lacks the chlorine atom but shares similar hydroxyl groups.

    5-Chloro-2-hydroxynicotinamide: Similar structure but with only one hydroxyl group.

    5-Chloro-2,6-dimethoxynicotinamide: Contains methoxy groups instead of hydroxyl groups

Uniqueness

5-Chloro-2,6-dihydroxynicotinamide is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .

Eigenschaften

Molekularformel

C6H5ClN2O3

Molekulargewicht

188.57 g/mol

IUPAC-Name

5-chloro-2-hydroxy-6-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C6H5ClN2O3/c7-3-1-2(4(8)10)5(11)9-6(3)12/h1H,(H2,8,10)(H2,9,11,12)

InChI-Schlüssel

AMYFOJLIWDFAFA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)NC(=C1C(=O)N)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.